![molecular formula C14H11N3O2 B11864741 1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920019-75-6](/img/structure/B11864741.png)
1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid
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Overview
Description
1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to an indazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid typically involves the construction of the indazole core followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes the formation of the indazole ring system followed by functionalization to introduce the pyridine moiety. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups on the indazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
N-(Pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine moiety and has similar biological activities.
3-Bromoimidazo[1,2-a]pyridine:
Uniqueness: 1-(Pyridin-4-ylmethyl)-1H-indazole-3-carboxylic acid is unique due to its specific combination of the indazole and pyridine rings, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Biological Activity
1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid is a synthetic compound that belongs to the indazole class of nitrogen-containing heterocycles. Its structure features an indazole core with a carboxylic acid functional group at the 3-position and a pyridin-4-ylmethyl substituent at the 1-position. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antitumor and anti-inflammatory properties.
Structural Characteristics
The molecular formula of this compound is C13H12N2O2. Its unique structure contributes to its biological activity, particularly in modulating various cellular pathways.
Antitumor Activity
Research indicates that indazole derivatives, including this compound, possess significant antitumor properties. For instance, studies have demonstrated that certain indazole derivatives can inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation. In particular, compounds related to this indazole structure have shown promising results against various cancer models, including colon cancer and multiple myeloma.
Table 1: Antitumor Activity of Indazole Derivatives
Compound | Target Kinase | IC50 (nM) | Cancer Model |
---|---|---|---|
CFI-400945 | PLK4 | <10 | HCT116 (Colon cancer) |
82a | Pim Kinases | 0.4 - 1.1 | KMS-12 BM (Multiple Myeloma) |
83 | Various | 640 | MM1.S (Multiple Myeloma) |
Anti-inflammatory Activity
In addition to its antitumor effects, this compound has been investigated for its anti-inflammatory properties. The modulation of mast cell functions through the inhibition of calcium influx via calcium-release activated calcium (CRAC) channels is a critical mechanism by which these compounds exert their effects. The ability to stabilize mast cells and inhibit the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) has been highlighted in preliminary studies.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- CRAC Channel Modulation : Indazole derivatives have been shown to act as CRAC channel blockers, which play a crucial role in maintaining intracellular calcium homeostasis in mast cells. This action can lead to reduced inflammation and stabilization of mast cell functions.
- Kinase Inhibition : The structural characteristics of this compound suggest it may inhibit key kinases involved in cancer progression, similar to other indazole derivatives that have been studied extensively for their kinase inhibitory activities.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of indazole derivatives, emphasizing their biological activities:
- Synthesis and SAR Studies : A series of structure-activity relationship (SAR) studies have been conducted, revealing that modifications at specific positions on the indazole ring significantly alter biological activity. For example, substituents at the 4-position can enhance potency against specific kinases.
- In Vivo Studies : Animal models have been utilized to evaluate the efficacy of these compounds in inhibiting tumor growth and modulating inflammatory responses. For instance, one study demonstrated that a related compound effectively reduced tumor size in a mouse model of colon cancer.
Properties
CAS No. |
920019-75-6 |
---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)13-11-3-1-2-4-12(11)17(16-13)9-10-5-7-15-8-6-10/h1-8H,9H2,(H,18,19) |
InChI Key |
HBLOOMHNDXSVRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CC=NC=C3)C(=O)O |
Origin of Product |
United States |
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